molecular formula C11H16ClFN2 B1442467 N-(3-Fluorophenyl)piperidin-4-amine hydrochloride CAS No. 923565-91-7

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Cat. No.: B1442467
CAS No.: 923565-91-7
M. Wt: 230.71 g/mol
InChI Key: VPPUPLRTQYVYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is an organic compound with the molecular formula C11H16ClFN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. One common method includes the following steps:

    Nucleophilic Substitution: 3-fluoroaniline reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to modify its structure for specific applications.

Biology

In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its fluorophenyl group enhances binding affinity and selectivity towards these targets, which is essential for developing new therapeutic agents.

Medicine

The compound has potential therapeutic effects and is explored for its role in developing new pharmaceuticals. Notably, it has shown promise in the following areas:

  • Opioid Receptor Ligands : Research indicates that derivatives of this compound could lead to new analgesics that minimize the adverse effects associated with traditional opioids.
  • Antimalarial Research : Modifications to the piperidine scaffold have been shown to improve solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite).

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, leveraging its unique properties for various formulations.

Case Study 1: Opioid Receptor Ligands

A significant study focused on N-aryl-N-piperidin-4-yl derivatives highlighted this compound as a promising candidate for developing analgesics with reduced side effects compared to existing opioids. The research emphasized the importance of structural modifications in enhancing receptor selectivity and efficacy.

Case Study 2: Antimalarial Research

In another study aimed at optimizing compounds targeting PfATP4 (a crucial protein in malaria parasites), researchers found that modifications to the piperidine scaffold significantly improved both aqueous solubility and metabolic stability while retaining potent antiparasitic activity. This underscores the compound's potential role in developing new treatments for malaria.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)piperidin-4-amine dihydrochloride
  • N-(2-Fluorophenyl)piperidin-4-amine hydrochloride

Uniqueness

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-fluorophenyl group. The presence of the fluorine atom at the meta position significantly influences its chemical reactivity and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.

PropertyValue
Molecular FormulaC11_{11}H14_{14}ClF1_{1}N2_{2}
Molecular Weight232.69 g/mol
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorophenyl group enhances binding affinity and selectivity towards these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Receptor Binding : The compound is investigated for its potential to bind to various neurotransmitter receptors, including opioid receptors, which are crucial for pain modulation.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, thus influencing physiological processes.

Pharmacological Studies

  • Opioid Receptor Activity : Research has shown that derivatives of piperidine compounds exhibit significant activity at opioid receptors. This compound has been explored as a potential analgesic agent with reduced side effects compared to traditional opioids .
  • Antiparasitic Activity : A study on similar compounds indicated that modifications in the piperidine structure could enhance antiparasitic activity against malaria parasites by targeting PfATP4, an essential enzyme for parasite survival .
  • Structural Optimization : Investigations into the structure-activity relationship (SAR) have demonstrated that variations in substitution patterns can lead to significant differences in biological activity. For instance, positional isomerism (the location of the fluorine atom) affects receptor binding and overall efficacy.

Case Study 1: Opioid Receptor Ligands

In a study focusing on N-aryl-N-piperidin-4-yl derivatives, this compound was identified as a promising candidate for developing new analgesics that minimize the adverse effects commonly associated with opioid medications .

Case Study 2: Antimalarial Research

Research aimed at optimizing compounds targeting PfATP4 revealed that modifications to the piperidine scaffold could improve both aqueous solubility and metabolic stability while maintaining potent antiparasitic activity. This highlights the potential role of this compound in developing new treatments for malaria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, and what methodological considerations are critical for yield improvement?

The compound can be synthesized via multi-step processes, including Mannich reactions and condensation of aromatic amines. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride with fluorinated acetophenones have achieved yields of 87–98% . Key considerations include stoichiometric control of amine and ketone components, reaction temperature (typically 60–80°C), and purification via recrystallization or column chromatography. Fluorine substitution at the 3-position of the phenyl ring requires careful handling of fluorinated intermediates to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the piperidine ring structure and fluorine substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., exact mass 214.0464 for related piperidin-4-amine derivatives) .
  • X-ray Diffraction (XRD): SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding networks .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Safety Data Sheets (SDS) for analogous fluorophenyl-piperidine compounds recommend using personal protective equipment (PPE) and avoiding heat/sparks due to potential decomposition hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

Discrepancies in pharmacological data (e.g., analgesia in mice vs. primates) may arise from species-specific metabolism or receptor affinity variations. Orthogonal assays, such as:

  • In vitro binding studies: Radiolabeled opioid receptor displacement assays to quantify affinity .
  • In vivo cross-species pharmacokinetics: Comparative studies in rodents and non-human primates to assess bioavailability and metabolite profiles . Structural analysis (e.g., XRD or molecular docking) can further clarify interactions with target proteins .

Q. What strategies are effective for optimizing the pharmacokinetic profile of fluorinated piperidine derivatives like this compound?

  • Halogen substitution: Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 3- or 4-positions of the phenyl ring enhances metabolic stability and blood-brain barrier penetration .
  • Prodrug approaches: Modifying the amine group to improve solubility (e.g., hydrochloride salt formation) or reduce first-pass metabolism .
  • Computational modeling: Density Functional Theory (DFT) calculations predict logP and pKa values to guide structural modifications .

Q. How can impurity profiling be systematically conducted for this compound during scale-up synthesis?

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities like N-phenylacetamide derivatives .
  • Tandem MS (LC-MS/MS): Identify trace impurities (e.g., aniline hydrochloride byproducts) with exact mass matching (e.g., m/z 142.04 for phenylamine hydrochloride) .
  • EP/ICH guidelines: Follow pharmacopeial standards for impurity thresholds (<0.15% for unknown impurities) .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in fluorophenyl-piperidine analogs?

  • Substituent scanning: Synthesize derivatives with varied substituents (e.g., -OCH3_3, -NO2_2) on the phenyl ring and assess their effects on receptor binding .
  • 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity data (e.g., IC50_{50} values from opioid receptor assays) .
  • Crystallographic studies: Resolve protein-ligand complexes (e.g., with μ-opioid receptors) to identify critical hydrogen bonds or hydrophobic interactions .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Re-evaluate force field parameters: Adjust partial charges or torsional angles in docking software (e.g., AutoDock Vina) to better reflect fluorine’s electronegativity .
  • Experimental validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) assays: Incubate at pH 1.2 (37°C) and monitor degradation via HPLC .
  • Plasma stability studies: Use LC-MS to quantify intact compound in rat or human plasma over 24 hours .

Properties

IUPAC Name

N-(3-fluorophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPUPLRTQYVYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705279
Record name N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923565-91-7
Record name N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluoroaniline (28.38 ml, 0.296 mol) was added to a solution of 4-oxo-1-piperidine carboxylate (60 g, 0.302 mol) in 1,2-DCE (600 ml) and the mixture stirred for 15 mins. Sodium tri(acetoxy)borohydride (83 g, 0.392 mol) was added gradually over 5 mins and the mixture stirred for 5.5 hrs then poured into a mixture of 2 MHCl (100 ml), water (200 ml) and ice (1 l). The phases were separated and the aqueous phase extracted with DCM (200 ml). The combined organic phases were dried over MgSO4 and concentrated to give a pale yellow solid which was dissolved in MeOH (400 ml) and treated with 2M HCl (100 ml). The resulting solution was stirred at 60° C. overnight. 5M HCl (100 ml) was added and heating continued for a further 7 h. The reaction mixture was concentrated in vacuo to give a yellow oily solid. This was recrystallised from MeOH/EtOAc to give two batches of the title compound (42.6 g & 17.0 g). These batches were then recrystallised from IMS/EtOAc and the resulting batches were dried in vacuo at 50° C. to give the title compound (49.0 g total). δH (MeOD, 250 MHz) 7.54 (1H, q), 7.24 (2H, m), 7.15 (1H, t), 3.89 (1H, m), 3.54 (2H, d), 3.11 (2H, t), 2.24 (2H, d), 2.01 (2H, m).
Quantity
28.38 mL
Type
reactant
Reaction Step One
Name
4-oxo-1-piperidine carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3-Fluoroaniline (28.38 ml, 0.296 mol) was added to a solution of 4-oxo-1-piperidine carboxylate (60 g, 0.302 mol) in 1,2-DCE (600 ml) and the mixture stirred for 15 minutes. Sodium tri(acetoxy)borohydride (83 g, 0.392 mol) was added gradually over 5 minutes and the mixture stirred for 5.5 h, then poured into a mixture of 2M HCl (100 ml), water (200 ml) and ice (1 l). The phases were separated and the aqueous phase extracted with DCM (200 ml). The combined organic phases were dried over MgSO4 and concentrated to give a pale yellow solid which was dissolved in MeOH (400 ml) and treated with 2M HCl (100 ml). The resulting solution was stirred at 60° C. overnight. 5M HCl (100 ml) was added and heating continued for a further 7 h. The reaction mixture was concentrated in vacuo to give a yellow oily solid. This was re-crystallized from MeOH/EtOAc to give two batches of the title compound (42.6 g & 17.0 g). These batches were then re-crystallized from IMS/EtOAc and the resulting batches were dried in vacuo at 50° C. to give the title compound (49.0 g total). δH (CD3OD, 250 MHz) 7.54 (1H, q), 7.24 (2H, m), 7.15 (1H, t), 3.89 (1H, m), 3.54 (2H, d), 3.11 (2H, t), 2.24 (2H, d), 2.01 (2H, m).
Quantity
28.38 mL
Type
reactant
Reaction Step One
Name
4-oxo-1-piperidine carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.